![molecular formula C15H17N3O B7537193 4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole is a synthetic compound that has been gaining attention in the scientific community for its potential applications in research. This compound is commonly referred to as DMXAA, and it has been studied extensively for its anti-tumor properties.
Mécanisme D'action
DMXAA’s mechanism of action involves the activation of the STING (stimulator of interferon genes) pathway. This pathway is responsible for the production of type I interferons, which play a critical role in the immune response to cancer. DMXAA activates this pathway by binding to a specific receptor on the surface of immune cells, leading to the production of type I interferons.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a variety of biochemical and physiological effects in vivo. These effects include the activation of the immune system, the induction of apoptosis in tumor cells, and the inhibition of angiogenesis. DMXAA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is its ability to selectively target tumor cells while sparing normal cells. This makes it a potentially useful tool for cancer research. However, DMXAA has some limitations, including its poor solubility in water and its instability in solution. These factors can make it difficult to work with in the lab.
Orientations Futures
There are several areas of future research that could be pursued with DMXAA. One area of interest is the development of more stable and soluble analogs of DMXAA. Another area of research could focus on the use of DMXAA in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to better understand the mechanisms underlying DMXAA’s anti-tumor effects.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process starting with the reaction of 2,4-dimethyl-5-nitroimidazole with 3,5-dimethyl-1,2-dibromo-4-(trifluoromethyl)benzene. The resulting product is then reacted with sodium methoxide and 2-(chloromethyl)oxazole to yield DMXAA.
Applications De Recherche Scientifique
DMXAA has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, and breast cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.
Propriétés
IUPAC Name |
4-[(5,6-dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-14-15(6-10(9)2)18(8-16-14)7-13-11(3)17-19-12(13)4/h5-6,8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODJBNFFIFBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.